Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine
CAS No.:
Cat. No.: VC14527657
Molecular Formula: C10H10N4S
Molecular Weight: 218.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N4S |
|---|---|
| Molecular Weight | 218.28 g/mol |
| IUPAC Name | N-prop-2-enyl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C10H10N4S/c1-2-5-12-10-14-13-9(15-10)8-3-6-11-7-4-8/h2-4,6-7H,1,5H2,(H,12,14) |
| Standard InChI Key | TYVBCLMVEAQMPD-UHFFFAOYSA-N |
| Canonical SMILES | C=CCNC1=NN=C(S1)C2=CC=NC=C2 |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
Allyl-(5-pyridin-4-yl- thiadiazol-2-yl)-amine features a 1,3,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—linked to a pyridin-4-yl group at position 5 and an allylamine moiety at position 2 (Fig. 1). The pyridin-4-yl substituent introduces aromatic π-electron density, while the allyl group contributes aliphatic flexibility, enabling diverse intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₄S |
| Molecular Weight | 218.28 g/mol |
| CAS Number | Not publicly disclosed |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 4 (N and S atoms) |
Electronic Configuration
The compound’s electronic structure is defined by conjugation across the thiadiazole ring and pyridine system. Density functional theory (DFT) calculations on the pyridin-2-yl analog reveal significant charge delocalization, with the sulfur atom acting as an electron acceptor and the pyridine nitrogen participating in π-backbonding . These interactions stabilize radical and ionic tautomeric forms, as observed in nuclear magnetic resonance (NMR) studies .
Synthesis and Purification
Synthetic Routes
The synthesis of Allyl-(5-pyridin-4-yl- thiadiazol-2-yl)-amine involves multi-step reactions starting from pyridine-4-carboxylic acid and thiosemicarbazide precursors. Key steps include:
-
Cyclocondensation: Formation of the thiadiazole ring via acid-catalyzed cyclization.
-
N-Alkylation: Introduction of the allyl group using allyl bromide under basic conditions.
-
Purification: Recrystallization from ethanol or chromatography on silica gel to achieve >95% purity.
Table 2: Optimization Parameters for Continuous Flow Synthesis
| Parameter | Optimal Value |
|---|---|
| Reaction Temperature | 80–100°C |
| Residence Time | 15–30 minutes |
| Catalyst | Triethylamine |
| Yield | 72–85% |
Challenges in Isomer Separation
The positional isomerism of the pyridine substituent (4-yl vs. 2-yl) poses synthetic challenges. While the pyridin-2-yl isomer has been extensively characterized , the 4-yl variant’s steric and electronic differences may necessitate modified reaction conditions, such as higher temperatures or alternative catalysts, to suppress undesired byproducts.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H, ¹³C, and ¹⁵N NMR spectra provide critical insights into the compound’s tautomeric equilibria and electronic environment. For the pyridin-2-yl analog, the NH proton resonates at δ 7.125–8.665 ppm, indicative of dynamic tautomerism between amino and imino forms (Table 3) .
Table 3: Selected ¹H NMR Chemical Shifts (Pyridin-2-yl Analog)
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H11 | 8.665 | Singlet | Pyridine H2 |
| H14 | 7.532 | Doublet | Thiadiazole NH |
| H7/9 | 5.104 | Multiplet | Allyl CH₂ |
X-ray Crystallography
Single-crystal X-ray diffraction of the pyridin-2-yl isomer confirms a planar thiadiazole ring with bond lengths of 1.28 Å (C=N) and 1.71 Å (C–S), consistent with aromatic delocalization . The allyl group adopts a gauche conformation, minimizing steric clashes with the pyridine ring.
Tautomerism and Electronic Structure
Tautomeric Equilibria
The compound exists in equilibrium between amino (1A), imino (1B), and radical (1C) tautomers (Fig. 2). ¹⁵N NMR data reveal distinct chemical shifts for nitrogen atoms in different hybridization states: δ −308.581 (sp³ amine) vs. δ −131.57 (sp² pyridine-type) .
Table 4: Tautomeric Energy Differences (DFT Calculations)
| Tautomer | ΔG (kJ/mol) | Dominant Form |
|---|---|---|
| 1A | 0.0 | 68% (solution) |
| 1B | +12.4 | 22% |
| 1C | +18.9 | 10% |
Radical Stability
Unpaired electron density localized on the thiadiazole sulfur and pyridine nitrogen atoms facilitates radical formation, as evidenced by electron paramagnetic resonance (EPR) studies . This property may enhance the compound’s reactivity in biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume